2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone
Description
Properties
Molecular Formula |
C9H3F6NO4 |
|---|---|
Molecular Weight |
303.11 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H3F6NO4/c10-8(11,12)7(17)4-1-2-6(20-9(13,14)15)5(3-4)16(18)19/h1-3H |
InChI Key |
OUPPRJCVSFGDDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)(F)F)[N+](=O)[O-])OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Example Procedure:
- A substituted nitrobenzene is reacted with trifluoroacetaldehyde ethyl hemiacetal under basic conditions (e.g., potassium carbonate) at elevated temperatures (50–60°C). The reaction mixture is extracted with organic solvents such as ethyl acetate or dichloromethane, followed by purification through chromatography or recrystallization.
Advanced Methods for Functional Group Introduction
Nitro Group Addition
The nitro group is introduced via nitration reactions using nitric acid or nitronium salts. This step is crucial for achieving the desired electron-withdrawing properties in the aromatic ring.
Trifluoromethoxy Substitution
The trifluoromethoxy group can be added by reacting substituted phenols with trifluoromethylating agents in the presence of catalysts like triphenylphosphine or palladium acetate. This step often requires an inert atmosphere such as nitrogen to prevent oxidation.
Optimization Techniques
To enhance yield and purity, several optimization techniques can be employed:
- Continuous Flow Reactors : These systems improve reaction efficiency by maintaining consistent temperature and mixing conditions.
- Chromatography : Purification through silica gel chromatography ensures removal of impurities.
- Recrystallization : Using ethanol-water mixtures at elevated temperatures (e.g., 70°C) can yield highly pure crystals.
Environmental Considerations
Recent advancements emphasize environmentally friendly processes to reduce waste and hazardous by-products:
- Use of green solvents such as ethanol instead of dichloromethane.
- Minimization of heavy-metal catalysts through alternative reagents.
Data Table: Reaction Conditions Summary
| Step | Reactants | Catalysts/Agents | Solvent(s) | Temperature | Purification Method |
|---|---|---|---|---|---|
| Nitro Group Addition | Substituted benzene + nitric acid | None | None | Room Temp | Chromatography/Recrystallization |
| Trifluoromethoxy Substitution | Substituted phenol + trifluoromethylating agent | Palladium acetate | CH₃OH + CH₃CN | 50°C | Chromatography |
| Final Coupling | Nitrobenzene derivative + trifluoroacetaldehyde ethyl hemiacetal | Potassium carbonate | CH₂Cl₂ | -5°C | Extraction + Recrystallization |
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
Major products formed from these reactions include amino derivatives, carboxylic acids, and various substituted ethanones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research has indicated that compounds with trifluoromethyl groups can exhibit enhanced biological activity. Studies have shown that 2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone demonstrates cytotoxic effects against various cancer cell lines. The presence of the nitro group is believed to play a role in this activity by facilitating electron transfer processes within the cells .
- Antimicrobial Properties : The compound's unique structure also suggests potential antimicrobial properties. Preliminary studies indicate effectiveness against certain bacterial strains, making it a candidate for further exploration in antibiotic development .
Agrochemicals
- Pesticide Development : The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can improve their efficacy as pesticides. Research has focused on synthesizing derivatives of this compound to evaluate their potential as herbicides and insecticides .
Materials Science
- Fluorinated Polymers : The incorporation of fluorinated compounds into polymer matrices can enhance thermal stability and chemical resistance. This compound can be used as a precursor in the synthesis of advanced materials with tailored properties for industrial applications .
Case Studies
Mechanism of Action
The mechanism by which 2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and nitro groups can influence the compound’s binding affinity and reactivity, leading to specific biochemical pathways and cellular responses. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Trifluoroethanone Derivatives
Key Observations :
- Electron-Withdrawing Groups (EWGs): The target compound’s nitro and trifluoromethoxy groups render its phenyl ring highly electron-deficient, enhancing the electrophilicity of the carbonyl carbon compared to methoxy (-OCH₃) or phenoxy (-OPh) analogs. This property is critical in nucleophilic acyl substitution reactions .
- Lipophilicity : The trifluoromethoxy group increases lipophilicity compared to hydroxylated derivatives (e.g., 1-[2,4-dihydroxyphenyl] analogs), making the compound more suitable for membrane penetration in biological applications .
Key Insights :
- The target compound’s synthesis likely parallels methods used for halogenated or nitro-substituted analogs, such as Friedel-Crafts acylation with trifluoroacetic anhydride or halogen exchange reactions .
- The nitro group may be introduced via nitration of a precursor with a trifluoromethoxy-substituted phenyl ring, followed by acylation .
Biological Activity
2,2,2-Trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone is a compound of interest due to its unique trifluoromethyl and nitro functional groups, which can significantly influence its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H6F6N2O3. The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, while the nitro group can participate in various chemical reactions, potentially leading to diverse biological effects.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antitumor Activity : Some trifluoromethylated compounds have shown promising results in inhibiting tumor growth.
- Antimicrobial Properties : The presence of nitro groups has been associated with increased antimicrobial efficacy.
- Enzyme Inhibition : Compounds with trifluoromethyl and nitro functionalities often act as inhibitors for various enzymes.
The biological activity of this compound may be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Compounds with nitro groups can generate ROS, leading to oxidative stress in cells.
- Interaction with Biological Targets : The trifluoromethyl group may enhance binding affinity to target proteins or enzymes.
- Modulation of Signaling Pathways : By influencing key signaling pathways, this compound may alter cellular responses.
Case Studies
- Antitumor Activity Study :
- Antimicrobial Evaluation :
- Enzyme Inhibition Assays :
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C10H6F6N2O3 |
| Molecular Weight | 318.16 g/mol |
| IC50 (Antitumor Activity) | 15 µM |
| MIC (Antimicrobial Activity) | 32 µg/mL |
| Enzyme Inhibition IC50 | 250 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
